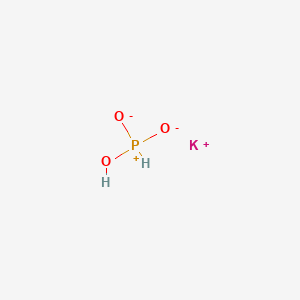
Potassium;hydroxy(dioxido)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;hydroxy(dioxido)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to hydroxy and dioxido groups, with potassium as a counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium;hydroxy(dioxido)phosphanium typically involves the reaction of a phosphorus-containing precursor with potassium hydroxide. One common method is the etherification of hydroxy-phosphines with different triflates, tosylates, and mesitylates in the presence of cesium or potassium carbonates in dimethylformamide (DMF) . Another approach involves the cleavage of P–C bonds of tertiary phosphines by lithium and potassium to prepare phosphide precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Potassium;hydroxy(dioxido)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxy group can be substituted with other functional groups, such as chloro or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Chloro- and amino-phosphines.
Aplicaciones Científicas De Investigación
Potassium;hydroxy(dioxido)phosphanium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical reactions involving phosphorus.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium;hydroxy(dioxido)phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various chemical reactions by donating electron pairs. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and its potential biological activities .
Comparación Con Compuestos Similares
Phosphorus ylides: These compounds, such as methylenetriphenylphosphorane, are structurally similar and also act as nucleophiles in organic reactions.
Hydroxy- and amino-phosphonates: These compounds share similar functional groups and are used in medicinal and industrial applications.
Uniqueness: Potassium;hydroxy(dioxido)phosphanium is unique due to its specific combination of hydroxy and dioxido groups bonded to phosphorus, along with potassium as a counterion. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Propiedades
IUPAC Name |
potassium;hydroxy(dioxido)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O3P/c;1-4(2)3/h;4H,(H2,1,2,3)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAODNOSCFHKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]([O-])[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.086 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)




![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)



![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)




